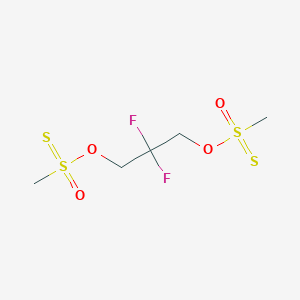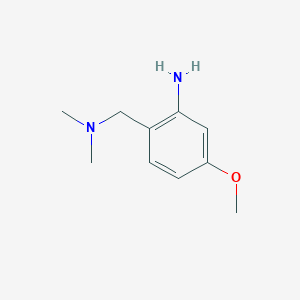
NA,Na-dibenzyl-D-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NA,Na-dibenzyl-D-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of two benzyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NA,Na-dibenzyl-D-tryptophan typically involves the protection of the amino group of D-tryptophan followed by benzylation. One common method is the Fischer–Speier esterification, where D-tryptophan is treated with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This method ensures the enantiomeric purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of green solvents and environmentally friendly conditions is often prioritized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: NA,Na-dibenzyl-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The benzyl groups can be reduced to yield the corresponding amine.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like oxaziridine can be used for selective oxidation of the indole side chain.
Reduction: Catalytic hydrogenation can be employed for the reduction of benzyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-based alkaloid derivatives .
Scientific Research Applications
NA,Na-dibenzyl-D-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of NA,Na-dibenzyl-D-tryptophan involves its interaction with specific molecular targets. The indole ring enables unique biochemical interactions, such as cation–π interactions with positively charged entities . These interactions can influence the structure and function of biomolecules, contributing to the compound’s effects.
Comparison with Similar Compounds
- N-Acetyl-D-tryptophan
- N-Acetyl-L-tryptophan Ethyl Ester
- 5-Benzyloxy-DL-tryptophan
- N-(tert-Butoxycarbonyl)-D-tryptophan
- N-Carbobenzoxy-L-tryptophan
Comparison: NA,Na-dibenzyl-D-tryptophan is unique due to the presence of two benzyl groups, which enhance its hydrophobicity and potential for cation–π interactions. This distinguishes it from other tryptophan derivatives that may have different functional groups or protective groups .
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(2R)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H24N2O2/c28-25(29)24(15-21-16-26-23-14-8-7-13-22(21)23)27(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14,16,24,26H,15,17-18H2,(H,28,29)/t24-/m1/s1 |
InChI Key |
KWVIYTNTSHGWBK-XMMPIXPASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


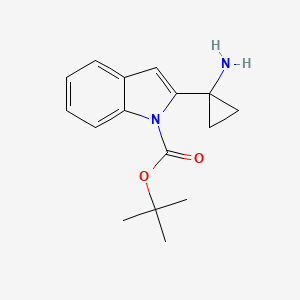
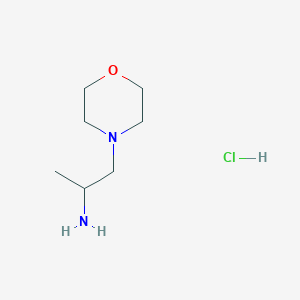
![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)
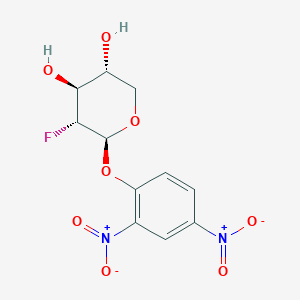
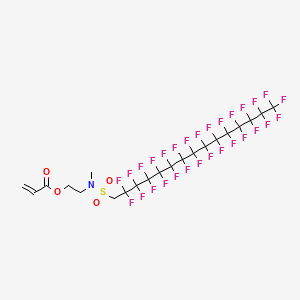

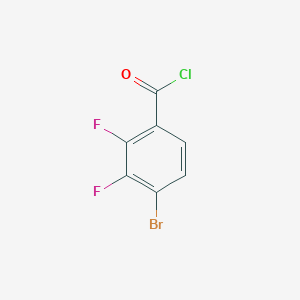
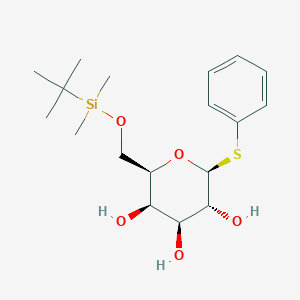
![2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoylphenyl)acetamide](/img/structure/B12847489.png)
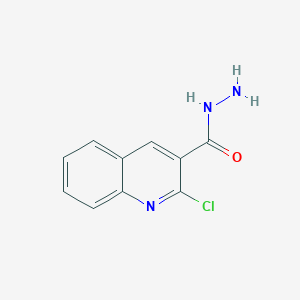
![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)

